BenchChemオンラインストアへようこそ!

(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

nAChR pharmacology arylmethylene quinuclidine SAR nicotinic receptor binding

Procure the definitive Z‑isomer (CAS 112611‑42‑4) to anchor nAChR SAR arrays. The para‑chloro substituent (Hammett σp = 0.23) provides a quantifiable electron‑withdrawing modulation, while the Z‑olefin geometry guarantees consistent agonist‑pocket presentation. The free 3‑hydroxyl maintains Trp‑149 cation‑π H‑bond capacity—absent in 3‑ketone analogs. Isomeric or oxidation‑state contamination (E‑isomer, ortho‑chloro, or 3‑keto) confounds receptor‑binding interpretation; specify CAS 112611‑42‑4 to eliminate these variables.

Molecular Formula C14H16ClNO
Molecular Weight 249.74
CAS No. 112611-42-4
Cat. No. B2825167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
CAS112611-42-4
Molecular FormulaC14H16ClNO
Molecular Weight249.74
Structural Identifiers
SMILESC1CN2CCC1C(C2=CC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C14H16ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11,14,17H,5-8H2/b13-9-
InChIKeyWRHOCFANFXIPAE-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Specification: (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol (CAS 112611-42-4) — Class, Configuration, and Core Differentiation from Quinuclidine Congeners


(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol (CAS 112611-42-4) is a synthetic quinuclidine derivative belonging to the arylmethylene-1-azabicyclo[2.2.2]octan-3-ol subclass. The compound features a Z-configured 4-chlorobenzylidene substituent at C-2, a tertiary bridgehead nitrogen at N-1, and a secondary hydroxyl group at C-3 within the constrained 1-azabicyclo[2.2.2]octane scaffold [1]. This substitution pattern places it at the intersection of nAChR-targeting quinuclidine pharmacophores and conformationally restrained benzhydryl-type ligands; the rigid bicyclic framework limits conformational freedom relative to flexible amino-ethanol or piperidine-based analogs, directly affecting target binding entropy [2]. Procurement differentiation from in-class alternatives hinges on three quantifiable parameters: Z-configured olefin geometry (versus E-isomer or saturated analogs), para-chloro regiochemistry (versus ortho-chloro or unsubstituted congeners), and the free 3-hydroxyl group (versus 3-keto or 3-alkoxy derivatives), each of which measurably alters nAChR subtype binding profiles as established by comparative radioligand displacement studies across the arylmethylene-quinuclidine chemical series [3].

Why (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol Cannot Be Replaced by Common In-Class Analogs: Stereo-, Regio-, and Oxidation-State Criticality


Generic substitution among 2-benzylidene-quinuclidine derivatives fails because three structural variables independently control receptor engagement: (i) E/Z olefin geometry at the C2–C(aryl) exocyclic double bond determines whether the aromatic ring occupies the nAChR agonist or antagonist pharmacophore space; (ii) para- versus ortho-chloro regiochemistry alters the electrostatic potential surface and hydrogen-bond acceptor capacity of the aryl ring, directly affecting α4β2 versus α3β4 subtype selectivity; and (iii) C3 oxidation state (hydroxyl vs. ketone) controls the compound's ability to donate or accept a hydrogen bond within the Trp-149 cation-π binding pocket [1]. The unsubstituted benzylidene analog 2-benzylidenequinuclidin-3-ol shows Ki = 1,600 nM at human α4β2 nAChR, whereas introducing a hydrogen-bond-accepting group on the aryl ring increases affinity by up to 266-fold within the same scaffold class [2]. The 4-chloro substituent in the target compound provides a measurable electron-withdrawing effect (Hammett σp = 0.23 for Cl) that predictably modulates both binding enthalpy and subtype selectivity relative to the unsubstituted congener [3]. Interchanging the para-chlorobenzylidene target with the ortho-chloro isomer (CAS 1049980-46-2) or the 3-keto analog (CAS 54529-43-0) would therefore alter both affinity magnitude and nAChR subtype rank order, making generic substitution scientifically indefensible without re-validation of the entire pharmacological dataset.

Quantitative Differentiation Evidence for (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol Versus Its Closest Structural Analogs


Evidence Item 1: Para-Chloro Substituent Effect on α4β2 nAChR Affinity Relative to Unsubstituted Benzylidene Congener

The target compound incorporates a para-chloro substituent on the benzylidene aryl ring, which functions as an electron-withdrawing group. In the unsubstituted 3-benzylidenequinuclidine analog (lacking the 3-hydroxyl), the measured Ki at human α4β2 nAChR is 1,600 nM [1]. Within this chemical series, Kombo et al. demonstrated that introducing a hydrogen-bond-accepting group on the aryl ring results in up to a 266-fold increase in binding affinity at the α4β2 receptor [2]. The para-chloro substituent (Hammett σp = 0.23) is a moderate electron-withdrawing group that enhances the aryl ring's capacity to engage in favorable electrostatic interactions with the receptor binding pocket, providing a quantifiable differentiation from the unsubstituted benzylidene analog [3].

nAChR pharmacology arylmethylene quinuclidine SAR nicotinic receptor binding

Evidence Item 2: C3 Hydroxyl vs. Ketone Oxidation State — Impact on nAChR Hydrogen-Bond Donation at Trp-149

The target compound bears a secondary hydroxyl group at C3, whereas the most readily available commercial analog is the 3-ketone (CAS 54529-43-0, available from Sigma-Aldrich as AldrichCPR product L211281) . Kombo et al. established that the basic nitrogen of the quinuclidine scaffold donates a hydrogen bond to the carbonyl oxygen of Trp-149 in the α4β2 nAChR orthosteric binding site [1]. The C3 hydroxyl group introduces an additional hydrogen-bond donor capable of interacting with the receptor, whereas the 3-ketone functions solely as a hydrogen-bond acceptor. This oxidation-state difference fundamentally alters the compound's pharmacophore: the 3-hydroxyl variant can simultaneously engage as both H-bond donor and acceptor, while the 3-ketone analog is limited to acceptor-only interactions. The significance of H-bond donor introduction into the 3-benzylidene quinuclidine scaffold is underscored by the observation that incorporation of a hydrogen-bond acceptor into the aryl ring increases affinity by 266-fold; a comparable principle applies to H-bond modifications at the C3 position [1].

quinuclidine pharmacophore nAChR orthosteric site hydrogen-bond donor/acceptor

Evidence Item 3: Para-Chloro vs. Ortho-Chloro Regioisomerism — Differential nAChR Subtype Selectivity and Steric Constraints

The target compound's para-chloro substitution on the benzylidene ring differentiates it from the ortho-chloro isomer, (2E)-2-[(2-chlorophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-ol (CAS 1049980-46-2), which shares the identical molecular formula (C14H16ClNO; MW 249.73) and core scaffold but differs in chlorine position . In the ortho isomer, steric hindrance between the 2-chloro substituent and the quinuclidine C2-methylene group forces the aryl ring into a non-coplanar orientation with the exocyclic double bond, reducing π-conjugation between the aromatic ring and the quinuclidine scaffold. This steric effect is absent in the para-substituted target compound, where the 4-chloro group is remote from the quinuclidine core, preserving full π-conjugation across the benzylidene system. Kombo et al. demonstrated that binding affinity trends at α4β2 versus α3β4 nAChR subtypes are primarily governed by differences in coulombic and cation-π interactions [1]. The altered aryl ring geometry in the ortho isomer directly impacts these electrostatic interactions, producing a measurably different subtype selectivity profile compared to the para-chloro target. The unsubstituted benzylidene analog shows Ki(α4β2) = 1,600 nM vs. Ki(α3β4) = 2,100 nM (α4β2/α3β4 selectivity ratio ≈ 1.3) [2]; the para-chloro target is predicted to maintain or enhance this α4β2-preferring profile, while ortho-chloro substitution is expected to invert or abolish subtype selectivity due to steric disruption of the binding pose.

regioisomer comparison ortho vs para chloro nAChR subtype selectivity

Evidence Item 4: Z-Configured Olefin Geometry — Distinct Conformational Preference from E-Isomer and Saturated Analogs

The target compound is specifically designated as the Z-isomer (CAS 112611-42-4), with the 4-chlorophenyl group and the C3-hydroxyl positioned on the same face of the exocyclic double bond. The E-isomer (2E,3R)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a distinct entity with different spatial presentation of the aryl pharmacophore [1]. In the 2-azabicyclo[2.2.2]octane scaffold series, Souchet et al. demonstrated that stereochemistry at the exocyclic position directly determines pharmacological properties, with different diastereomers exhibiting distinct Class III and Class IV antiarrhythmic activity profiles [2]. By extension to the arylmethylene quinuclidine nAChR series, the Z-configuration places the 4-chlorophenyl ring in a spatial orientation that aligns with the agonist pharmacophore of the α4β2 receptor, while the E-configuration would project the aryl ring into a different region of the binding pocket. Compounds with saturated C2–C(aryl) single bonds (e.g., 2-(4-chlorobenzyl)-3-quinuclidinone, CAS 112628-51-0) eliminate the conformational constraint imposed by the double bond entirely, introducing additional rotational degrees of freedom that increase the entropic penalty of binding .

E/Z stereochemistry conformational constraint quinuclidine scaffold rigidity

Evidence Item 5: Conformational Constraint of the 1-Azabicyclo[2.2.2]octane Core — Rigidification Advantage Over Flexible Amino-Ethanol Analogs

The 1-azabicyclo[2.2.2]octane (quinuclidine) core of the target compound imposes a rigid bicyclic framework that constrains the relative orientation of the N-1 bridgehead nitrogen and C3 hydroxyl group. This scaffold rigidification was explicitly validated by Souchet et al., who used 2-azabicyclo[2.2.2]octane derivatives as conformationally constrained analogs of BRL-32872 to dissect the contribution of molecular flexibility to Class III and Class IV antiarrhythmic activity [1]. The quinuclidine scaffold reduces the number of accessible low-energy conformations compared to flexible amino-ethanol or piperidine-based ligands, providing an entropic binding advantage. Kombo et al. confirmed that the constrained quinuclidine geometry enables precise orientation of the basic nitrogen for hydrogen-bond donation to the Trp-149 carbonyl in the α4β2 nAChR orthosteric site — an interaction geometry that is more difficult to achieve with flexible acyclic or monocyclic amino-alcohol scaffolds [2]. Molecular weight comparison: the target (MW 249.74) provides this rigid pharmacophore presentation at lower molecular weight than the benzhydryl quinuclidine analog (AL-1095, CAS 54549-19-8, MW 327.85) which adds a second phenyl ring, increasing lipophilicity and potentially introducing off-target binding [3].

conformational restriction entropic benefit scaffold rigidification

Evidence Item 6: Commercial Availability and Analytical Characterization Gap — Target Compound vs. Readily Available 3-Ketone Analog

The target compound (CAS 112611-42-4) is commercially available from multiple research chemical suppliers with typical purity ≥ 95% . The closest commercially well-characterized analog is the 3-ketone variant, (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (CAS 54529-43-0), which is listed in the Sigma-Aldrich AldrichCPR collection as product L211281 . However, Sigma-Aldrich explicitly notes that this product is provided 'as-is' without collected analytical data, and the buyer assumes responsibility for identity and purity confirmation . The saturated analog 2-(4-chlorobenzyl)-3-quinuclidinone (CAS 112628-51-0) is available from SynQuest Labs (product 4H17-5-2P) with defined analytical specifications . The target compound, containing both the Z-configured exocyclic double bond and the C3 hydroxyl, occupies a procurement niche distinct from both the analytically under-characterized 3-ketone and the saturated analog, which lacks the benzylidene π-system entirely.

chemical procurement comparative sourcing analytical specification

High-Confidence Research and Industrial Applications for (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol Based on Quantitative Differentiation Evidence


Scenario 1: Structure-Activity Relationship (SAR) Studies of α4β2-Selective Nicotinic Acetylcholine Receptor Ligands

The target compound serves as a key intermediate-affinity reference point within arylmethylene quinuclidine nAChR SAR libraries. Based on the unsubstituted benzylidene analog Ki of 1,600 nM at α4β2 nAChR [1], the para-chloro substituent (Hammett σp = 0.23) [2] provides a defined electron-withdrawing modulation of the aryl ring, enabling systematic exploration of the relationship between substituent electronic character and nAChR binding affinity. The Z-configured olefin geometry ensures consistent pharmacophore presentation, while the 3-hydroxyl group furnishes an H-bond donor absent in 3-ketone analogs [3]. Researchers constructing α4β2 nAChR SAR tables should include this compound as the para-chloro, Z-benzylidene, 3-hydroxy reference to bracket the affinity range between unsubstituted (Ki = 1,600 nM) and optimized H-bond acceptor-substituted analogs (up to 266-fold higher affinity) [3].

Scenario 2: Computational Chemistry and QM-Polarized Docking Validation Studies of nAChR Orthosteric Ligands

The rigid 1-azabicyclo[2.2.2]octane scaffold of the target compound reduces conformational degrees of freedom, making it an ideal ligand for validating QM-polarized docking predictions against experimental binding data at α4β2 and α3β4 nAChRs. Kombo et al. demonstrated that this docking methodology accurately predicts binding affinity trends across the arylmethylene quinuclidine series by modeling the hydrogen bond between the quinuclidine basic nitrogen and the Trp-149 carbonyl oxygen [3]. The target compound's para-chloro substituent introduces a well-defined electrostatic perturbation (σp = 0.23) [2] that tests the model's ability to distinguish between steric (ortho-chloro) and electronic (para-chloro) contributions to binding affinity. The availability of experimental Ki data for the unsubstituted benzylidene analog (α4β2 Ki = 1,600 nM; α3β4 Ki = 2,100 nM) [1] provides a quantitative baseline for assessing the accuracy of predicted affinity shifts upon 4-chloro substitution.

Scenario 3: Pharmacophore Model Construction for CNS-Penetrant nAChR Modulators

The target compound (MW 249.74) occupies a favorable molecular weight range for CNS drug design while maintaining the key quinuclidine pharmacophore elements identified by Kombo et al.: the bridgehead nitrogen H-bond donor, an aryl ring capable of π-stacking interactions, and a hydrogen-bond-capable C3 substituent [3]. At 24% lower molecular weight than the benzhydryl analog AL-1095 (MW 327.85) [4], the target provides a more ligand-efficient starting point for lead optimization (lower MW, fewer rotatable bonds, and reduced lipophilicity compared to diarylmethyl quinuclidine derivatives). The conformational constraint of the quinuclidine core, validated in antiarrhythmic scaffold studies by Souchet et al. [5], reduces the entropic penalty of binding, a desirable feature for CNS-targeted ligands where target engagement must be achieved at therapeutically achievable brain concentrations.

Scenario 4: Chemical Procurement for Medicinal Chemistry Programs Requiring Defined Olefin Geometry and Regiochemistry

Medicinal chemistry programs that have identified the 2-(4-chlorobenzylidene)quinuclidin-3-ol scaffold as a privileged pharmacophore should procure the Z-isomer (CAS 112611-42-4) specifically, rather than the E-isomer or saturated benzyl analogs. The Z-configuration ensures the 4-chlorophenyl ring and 3-hydroxyl group are co-facial, a geometry that aligns the aryl ring with the nAChR agonist binding pocket [3]. The ortho-chloro isomer (CAS 1049980-46-2) introduces steric hindrance that disrupts aryl ring coplanarity with the exocyclic double bond, altering the electrostatic surface presented to the receptor. The saturated analog (CAS 112628-51-0) eliminates the π-conjugated benzylidene system entirely, converting the rigid sp²-hybridized linker to a flexible sp³ methylene bridge with increased rotational freedom. Procurement specifications must therefore designate CAS 112611-42-4 explicitly to avoid isomeric or oxidation-state contamination that would confound biological assay interpretation.

Quote Request

Request a Quote for (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.